2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-bromo-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-23-12-5-6-14(17)13(8-12)16(22)18-9-11(20)10-19-7-3-2-4-15(19)21/h2-8,11,20H,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECXWIDKTVXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Hydroxylation: Introduction of a hydroxyl group to the propyl chain.
Pyridinone Formation: Cyclization to form the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.
Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide could have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The compound’s functional groups and structural motifs align with several classes of molecules, including enzyme inhibitors, catalytic intermediates, and kinase-targeting agents. Below is a detailed comparison with key analogs:
Structural Analogues in Catalysis and Coordination Chemistry
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Key Features : 3-Methylbenzamide core, tertiary alcohol linker.
- Comparison : Both compounds share an amide bond and hydroxy group, forming an N,O-bidentate directing group. However, the target compound’s bromo-methoxy substitution on the benzamide and 2-oxopyridine moiety distinguishes it. These differences likely alter electronic properties (e.g., steric bulk, hydrogen-bonding capacity), affecting catalytic efficiency in metal-mediated C–H activation reactions .
Immunoproteasome β1i Subunit Inhibitors ()**
A series of non-covalent β1i inhibitors (compounds 1–5) feature the 2-oxopyridin-1(2H)-yl group, analogous to the target compound. Key comparisons include:
| Compound | Key Substituents | β1i Inhibition (Ki) | Binding Interactions |
|---|---|---|---|
| Target Compound | Bromo-methoxybenzamide, hydroxypropyl | Not reported | Hypothesized: Lys33, Phe31 via 2-oxopyridine |
| 1 | Benzyl, 2-oxopyridine | Low micromolar | Stabilized by Phe31, Lys33 interactions |
| 3 | Cyclohexyl, 3-oxopyridine | Submicromolar | Reduced selectivity vs. 1 |
- Insights : The target’s bromo-methoxybenzamide group may enhance hydrophobic interactions compared to simpler benzyl or alkyl substituents (e.g., compound 1 ). Molecular dynamics (MD) studies in highlight that substituent orientation (e.g., flipped pyridine rings) and linker length critically influence binding stability and free energy. The hydroxypropyl chain in the target compound could mimic the optimal three-carbon linker observed in compound 3 , balancing flexibility and binding pocket accommodation .
p38 MAP Kinase Inhibitors (–5)**
The patented compound tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate shares the 2-oxopyridine core but differs in substituents:
- Key Features : Difluorobenzoyl group, L-alaninate ester, difluorophenyl ring.
- Comparison: While both compounds utilize the 2-oxopyridine ring for target engagement, the patented compound’s difluorinated aromatic systems and alaninate side chain are optimized for p38 MAP kinase inhibition.
Biologische Aktivität
The compound 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18BrN3O3
- IUPAC Name: 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide
This compound features a bromine atom, a hydroxy group, and a methoxy group, which are critical for its biological interactions.
Research indicates that the biological activity of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, including p38 MAPK, which is involved in inflammatory responses. This suggests that the compound may possess anti-inflammatory properties .
- Antiproliferative Effects : Studies on related benzimidazole derivatives indicate that modifications to the molecular structure can enhance antiproliferative activity against cancer cell lines. The presence of hydroxyl and methoxy groups is believed to contribute positively to this effect .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may also mitigate oxidative stress, which is linked to various diseases .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of p38 MAPK | |
| Antiproliferative | IC50 values in low micromolar range | |
| Antioxidant | Reduced oxidative stress |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide:
- In vitro Studies : Research on similar derivatives has shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM for compounds with analogous structures. This suggests a promising avenue for cancer treatment applications .
- Inflammation Models : In animal models, compounds that share structural characteristics with 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide have been shown to reduce markers of inflammation significantly, indicating potential therapeutic benefits for inflammatory diseases .
- Antioxidative Studies : Compounds with similar functional groups have been tested for their ability to scavenge free radicals, demonstrating a capacity to protect cells from oxidative damage, which is crucial in preventing chronic diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
